1H-4,7-Epoxycyclobuta[b]indole
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Overview
Description
1H-4,7-Epoxycyclobuta[b]indole is a unique heterocyclic compound that features an indole core fused with an epoxycyclobutane ring. Indole, an aromatic heterocyclic organic compound, is known for its wide-ranging biological activities and its presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-4,7-Epoxycyclobuta[b]indole typically involves cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex and diverse heterocyclic structures . One common synthetic route involves the reaction of an indole derivative with an epoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cycloaddition process .
Industrial production methods for such compounds may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-4,7-Epoxycyclobuta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1H-4,7-Epoxycyclobuta[b]indole exerts its effects involves interactions with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The epoxycyclobutane ring may introduce additional binding interactions, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
1H-4,7-Epoxycyclobuta[b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its fused epoxycyclobutane ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
84119-67-5 |
---|---|
Molecular Formula |
C10H5NO |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
12-oxa-7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C10H5NO/c1-2-6-5(1)9-7-3-4-8(12-7)10(9)11-6/h2-4H,1H2 |
InChI Key |
YXCBWODDAPFQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C1=C3C4=CC=C(C3=N2)O4 |
Origin of Product |
United States |
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